molecular formula C9H9N3O3S B1282882 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 106307-45-3

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1282882
CAS No.: 106307-45-3
M. Wt: 239.25 g/mol
InChI Key: AASVJLPOWFIKCY-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole ring, a privileged scaffold in pharmaceutical sciences known for its diverse biological activities . This heterocyclic core is present in compounds studied for a wide range of applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . The integration of a phenylsulfonylmethyl group at the 5-position of the oxadiazole ring may influence the compound's electronic properties and binding affinity to biological targets, as the sulfonyl group is a common pharmacophore that can engage in specific interactions with enzymes and receptors . Researchers value 1,3,4-oxadiazole derivatives as key synthons for developing new therapeutic agents . For instance, structurally related sulfonamide-containing oxadiazoles have been investigated as potent inhibitors of carbonic anhydrase II for potential application in glaucoma treatment . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the scientific literature for specific studies on this and analogous compounds to inform their experimental work.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVJLPOWFIKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544148
Record name 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106307-45-3
Record name 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of a phenylsulfonylmethyl halide with a hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The phenylsulfonyl group enhances its solubility and stability, making it suitable for diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is C9H9N3O3SC_9H_9N_3O_3S with a molecular weight of 239.25 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been compared to other compounds like PF-543 in terms of sphingosine kinase inhibitory activity, demonstrating similar anticancer effects .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions:

  • Reactions with Nucleophiles : The sulfonyl group can participate in nucleophilic substitution reactions, making it a useful precursor for synthesizing more complex molecules.
  • Cross-Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Anticancer Activity Study

In a study assessing the anticancer properties of this compound alongside PF-543, researchers found that both compounds exhibited significant inhibition of cancer cell growth. The study utilized liver microsomes from various animal species to determine metabolic stability and degradation rates .

Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and efficiency compared to traditional batch processes. The study outlined specific conditions that enhanced the reaction rates and product purity .

Mechanism of Action

The mechanism of action of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Anticancer Potential

  • This compound: Predicted to inhibit kinases (e.g., ALK) based on structural similarity to 5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, which shows IC₅₀ values <1 µM in non-small cell lung cancer models .
  • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine : Exhibits moderate anticancer activity (IC₅₀ ~10 µM) due to thiophene’s electron-rich nature, which may reduce target specificity .

Antimicrobial Activity

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine : Shows MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to chlorine’s electronegativity enhancing membrane disruption .
  • 5-(Phenyl)-1,3,4-oxadiazol-2-amine : Less potent (MIC >32 µg/mL), highlighting the critical role of sulfonyl/halogen substituents .

Biological Activity

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, characterized by its unique structure that includes a phenylsulfonyl group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9_9H9_9N3_3O3_3S. The oxadiazole ring contributes to its reactivity and solubility in various solvents, while the phenylsulfonyl group enhances its potential as a pharmaceutical agent.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a phenylsulfonylmethyl halide with a hydrazine derivative. The process often requires bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution and cyclization steps.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For example:

  • In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50_{50} values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50_{50} (µM)
HeLa12.5
CaCo-215.0
H9c2 (rat heart)10.0

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Minimum Inhibitory Concentration (MIC) tests revealed effective inhibition against various bacterial strains including E. coli and Pseudomonas aeruginosa, with MIC values ranging from 6.25 µg/mL to 32 µg/mL .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of compounds within the oxadiazole class:

  • Studies have demonstrated that certain derivatives can scavenge free radicals effectively, showcasing their potential in preventing oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The phenylsulfonyl group may inhibit enzyme activity through competitive inhibition.
  • The oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Activity : A derivative was tested against a panel of human tumor cell lines, revealing significant selectivity towards renal cancer cells with an IC50_{50} value of 1.143 µM .
  • Antimicrobial Efficacy : In another study, derivatives were assessed for their antibacterial properties against clinical isolates of bacteria. The results indicated that modifications in the sulfonamide moiety could enhance antimicrobial potency .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the phenylsulfonylmethyl group through nucleophilic substitution or coupling reactions. For example, reacting the oxadiazole precursor with phenylsulfonylmethyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent choice (DMF for sulfonation), and stoichiometric ratios (1:1.2 for sulfonyl halide:oxadiazole). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the oxadiazole ring (C=N peaks at ~160–165 ppm in ¹³C NMR) and sulfonyl group (SO₂ protons as a singlet at ~3.5–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₁₀H₁₀N₃O₃S: ~276.04) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity (>95%) and reaction progress .

Basic: How can researchers design initial biological activity screens for this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations ranging from 1–100 µg/mL .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Include positive controls like doxorubicin for comparison .
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .

Advanced: What mechanistic insights explain the reactivity of the phenylsulfonyl group in further functionalization?

The phenylsulfonyl group acts as a strong electron-withdrawing group, activating the oxadiazole ring for:

  • Nucleophilic Aromatic Substitution (SNAr) : Reactive at the C-5 position under basic conditions (e.g., KOH/DMSO) with amines or thiols .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) to introduce aryl groups .
  • Reduction : LiAlH₄ selectively reduces the sulfonyl group to a thioether, altering electronic properties for SAR studies .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., alkylsulfonyl, heteroarylsulfonyl) and assess changes in bioactivity .
  • Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate ring-specific effects .
  • 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like bacterial enoyl-ACP reductase .

Advanced: What strategies are effective for elucidating enzyme interaction mechanisms?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding modes at atomic resolution .

Advanced: How can researchers resolve contradictions in reported biological data across similar oxadiazole derivatives?

  • Meta-Analysis : Compare datasets from published studies (e.g., IC₅₀ values for antimicrobial activity) while normalizing variables like solvent (DMSO vs. saline) .
  • Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Computational Validation : Use molecular dynamics simulations (GROMACS) to assess whether structural differences (e.g., substituent polarity) explain divergent results .

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